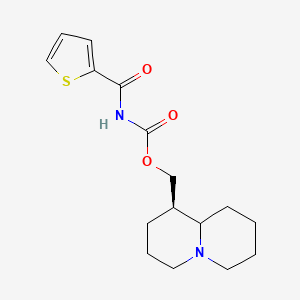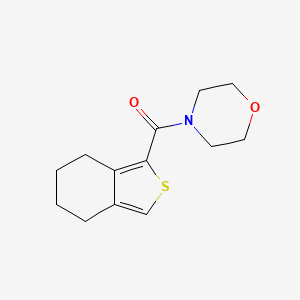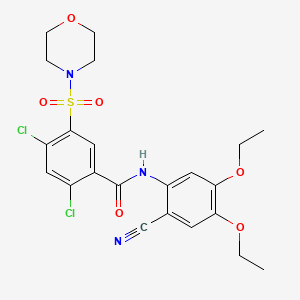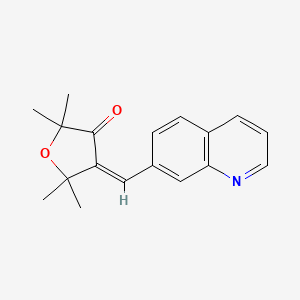![molecular formula C27H31N5O3 B11502754 7-(Adamantan-1-YL)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11502754.png)
7-(Adamantan-1-YL)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Adamantan-1-YL)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is a complex organic compound that features a unique structure combining adamantane, imidazo[1,2-G]purine, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-YL)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane core is functionalized through a series of reactions, including alkylation and hydroxylation, to introduce the necessary substituents. The imidazo[1,2-G]purine ring system is then constructed through cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-(Adamantan-1-YL)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The imidazo[1,2-G]purine ring can be reduced under certain conditions.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antiviral agent. Its structure allows it to interact with viral proteins, inhibiting their function and preventing viral replication.
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including viral infections and cancer. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its rigid adamantane core provides stability, while the imidazo[1,2-G]purine ring system offers potential for functionalization.
Mechanism of Action
The mechanism of action of 7-(Adamantan-1-YL)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione involves its interaction with specific molecular targets, such as viral proteins or cancer cell receptors. By binding to these targets, the compound can inhibit their function, leading to the suppression of viral replication or the induction of cancer cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles
- 2-(Adamantan-1-yl)-5-aryltetrazoles
- N-[(Adamantan-1-yl)alkyl]acetamides
Uniqueness
Compared to these similar compounds, 7-(Adamantan-1-YL)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione stands out due to its unique combination of structural features. The presence of the imidazo[1,2-G]purine ring system, along with the adamantane and phenylethyl groups, provides a distinct set of chemical and biological properties that are not found in the other compounds.
Properties
Molecular Formula |
C27H31N5O3 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
7-(1-adamantyl)-6-(2-hydroxy-2-phenylethyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C27H31N5O3/c1-29-23-22(24(34)30(2)26(29)35)32-15-21(27-11-16-8-17(12-27)10-18(9-16)13-27)31(25(32)28-23)14-20(33)19-6-4-3-5-7-19/h3-7,15-18,20,33H,8-14H2,1-2H3 |
InChI Key |
UWUXGLFIXCWUKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC(C4=CC=CC=C4)O)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-Benzoylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11502685.png)

![6-Methoxy-3-nitrodibenzo[b,f]oxepine](/img/structure/B11502704.png)


![7-Allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11502735.png)
![4-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11502740.png)
![2-chloro-N-[(2Z)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]benzamide](/img/structure/B11502743.png)
![7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline](/img/structure/B11502744.png)

![4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B11502750.png)
![N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11502756.png)
